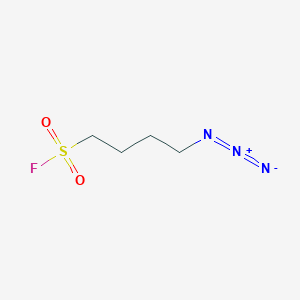
1-Butanesulfonyl fluoride, 4-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanesulfonyl fluoride, 4-azido- is a chemical compound with the molecular formula C4H8FN3O2S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfonyl fluoride group and an azido group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonyl fluoride, 4-azido- typically involves the reaction of butanesulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C4H9SO2Cl+NaN3→C4H9SO2N3+NaCl
Industrial Production Methods
Industrial production of 1-Butanesulfonyl fluoride, 4-azido- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-Butanesulfonyl fluoride, 4-azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonyl fluoride group can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution: Sodium azide, solvents like acetonitrile or DMF.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: Butanesulfonamide.
Oxidation: Butanesulfonic acid.
Scientific Research Applications
1-Butanesulfonyl fluoride, 4-azido- has several applications in scientific research:
Biology: Utilized in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of azido-containing pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butanesulfonyl fluoride, 4-azido- involves the reactivity of the azido group and the sulfonyl fluoride group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl fluoride group and the nucleophilic nature of the azido group.
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl fluoride: Similar in structure but contains perfluorinated carbon atoms, making it more stable and less reactive.
Methanesulfonyl fluoride: Contains a shorter carbon chain and is used in similar applications but with different reactivity profiles.
Trifluoromethanesulfonyl azide: Contains a trifluoromethyl group, offering different reactivity and stability compared to 1-Butanesulfonyl fluoride, 4-azido-.
Uniqueness
1-Butanesulfonyl fluoride, 4-azido- is unique due to its combination of the azido group and the sulfonyl fluoride group, providing a versatile reagent for various synthetic applications. Its reactivity and stability make it suitable for use in diverse fields, from organic synthesis to bioconjugation and drug development.
Properties
Molecular Formula |
C4H8FN3O2S |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-azidobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FN3O2S/c5-11(9,10)4-2-1-3-7-8-6/h1-4H2 |
InChI Key |
UZOQTSSGVFXWFT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)F)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















